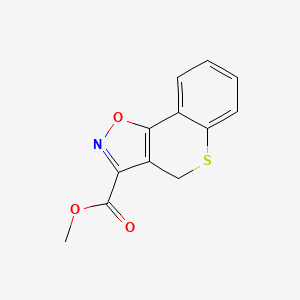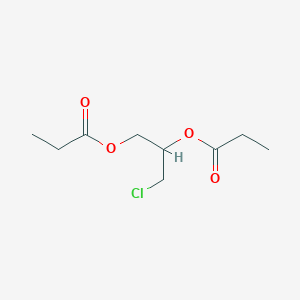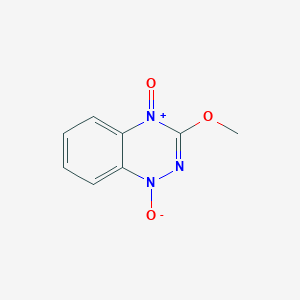
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a nitrophenoxyethyl group, and a piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Synthesis of the Nitrophenoxyethyl Intermediate: This step involves the nitration of phenol followed by etherification to introduce the ethyl group.
Coupling with Piperazine: The intermediates are then coupled with piperazine under controlled conditions to form the desired piperazinyl compound.
Final Assembly and Purification: The final step involves the assembly of the butanone backbone and purification of the product to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated purification systems are often employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenoxyethyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone
- 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-propanone
Uniqueness
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40986-90-1 |
|---|---|
Molecular Formula |
C22H28Cl2FN3O4 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H26FN3O4.2ClH/c23-19-5-3-18(4-6-19)22(27)2-1-11-24-12-14-25(15-13-24)16-17-30-21-9-7-20(8-10-21)26(28)29;;/h3-10H,1-2,11-17H2;2*1H |
InChI Key |
GUJFEVCRVBOPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CCOC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



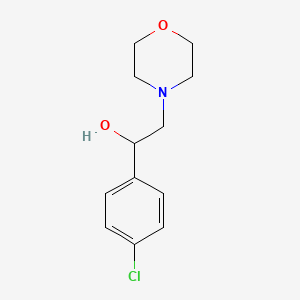
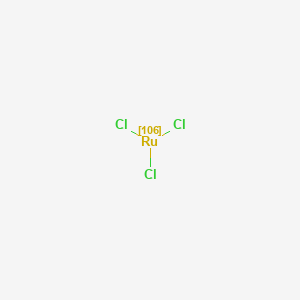
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
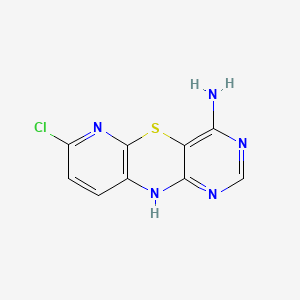
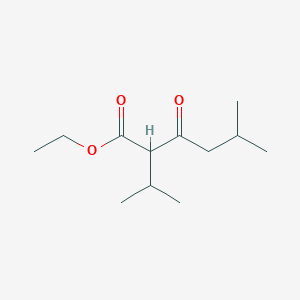
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)

